
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinol core substituted with bis(4-fluorophenyl)methoxy and phenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride typically involves multiple steps. One common method starts with the preparation of bis(4-fluorophenyl)methanol, which is then reacted with ethylene oxide to form the bis(4-fluorophenyl)methoxyethyl intermediate. This intermediate is further reacted with 4-phenylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinol core, where halogenated analogues can replace the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted piperidinol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A precursor in the synthesis of the target compound, known for its stability and reactivity.
4-Phenylpiperidine: Another related compound used in the synthesis process.
Fluorinated Phthalocyanines: Compounds with similar fluorine-containing structures, known for their chemical resistance and stability.
Uniqueness
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride stands out due to its unique combination of a piperidinol core with bis(4-fluorophenyl)methoxy and phenyl groups. This structure imparts enhanced stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
96122-79-1 |
|---|---|
Molecular Formula |
C26H28ClF2NO2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H27F2NO2.ClH/c27-23-10-6-20(7-11-23)25(21-8-12-24(28)13-9-21)31-19-18-29-16-14-26(30,15-17-29)22-4-2-1-3-5-22;/h1-13,25,30H,14-19H2;1H |
InChI Key |
XHGGHUKPVFCXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


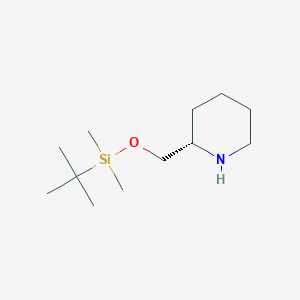

![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
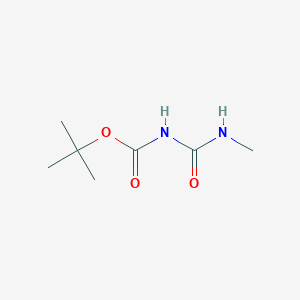
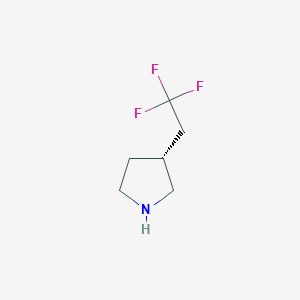

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)

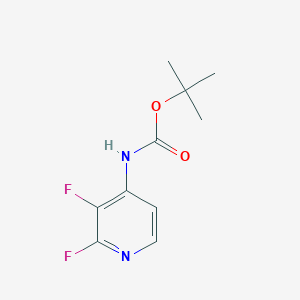
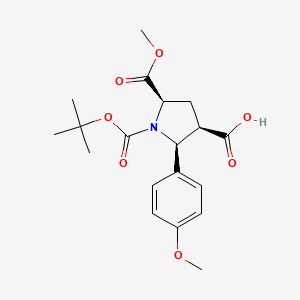


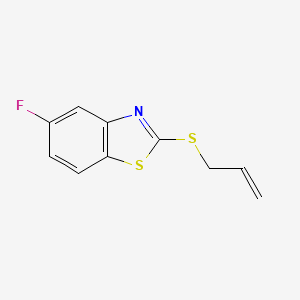
![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
